Ethyl 3-amino-3-(4-methylphenyl)propanoate
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Overview
Description
Ethyl 3-amino-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of propanoic acid and features an amino group and a methyl-substituted phenyl group
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-3-(4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-bromo-3-(4-methylphenyl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted propanoates with different functional groups.
Scientific Research Applications
Ethyl 3-amino-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound’s structural features allow it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on different biological pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged to create specialized products.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-amino-3-(4-methylphenyl)propanoate can be compared to other similar compounds such as:
Ethyl 3-amino-3-phenylpropanoate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and interactions.
Mthis compound: Has a methyl ester group instead of an ethyl ester, potentially altering its solubility and reactivity.
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate: Contains a methoxy group on the phenyl ring, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-3-(4-methylphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7,11H,3,8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQNRQTYBXMXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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